N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide]
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Overview
Description
3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group attached to a pyridine ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-Phenylpropanamide: This can be achieved by reacting phenylpropanoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide.
Coupling with Pyridine Derivative: The 3-phenylpropanamide is then coupled with a pyridine derivative, such as 2-bromo-6-chloropyridine, using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.
Final Amide Formation: The intermediate product is then subjected to further amide formation reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel polymers with unique properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenyl and pyridine moieties play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropionamide: A simpler analogue with a single phenyl group attached to the amide.
3-Phenylpropanamide: Another analogue with a phenyl group attached to the propanamide moiety.
Fentanyl Analogues: Compounds with similar amide structures but different pharmacological properties.
Uniqueness
3-Phenyl-N-[6-(3-phenylpropanamido)pyridin-2-yl]propanamide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential applications in various fields. The presence of both phenyl and pyridine rings enhances its binding affinity to biological targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
244126-42-9 |
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Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-phenyl-N-[6-(3-phenylpropanoylamino)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C23H23N3O2/c27-22(16-14-18-8-3-1-4-9-18)25-20-12-7-13-21(24-20)26-23(28)17-15-19-10-5-2-6-11-19/h1-13H,14-17H2,(H2,24,25,26,27,28) |
InChI Key |
ZZDNUXSPZMNOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CC=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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